1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-
Description
Chemical Identity and Nomenclature of 1-Propene, 3-[3-(3-Methoxypropoxy)propoxy]-
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) assigns the name 3-[3-(3-methoxypropoxy)propoxy]-1-propene to this compound, which systematically describes its structure. The name reflects:
- A propene backbone with a double bond at the 1-position.
- A 3-(3-methoxypropoxy)propoxy substituent at the 3-position of the propene chain.
The CAS Registry Number for this compound is 67815-92-3 , a unique identifier that distinguishes it from other chemicals in regulatory and commercial databases.
Molecular Formula and Structural Isomerism
The molecular formula C₁₀H₂₀O₃ corresponds to a molecular mass of 188.26 g/mol . The structure comprises:
- A 1-propene moiety (CH₂=CH-CH₂-).
- Two propoxy chains (-O-CH₂-CH₂-CH₂-).
- A methoxy group (-O-CH₃).
Structural Isomerism
Potential isomerism arises from:
- Positional Isomerism : Variations in the attachment points of the methoxy and propoxy groups. For example, altering the position of the methoxy group on the propoxy chain could yield distinct isomers.
- Stereoisomerism : While the compound lacks chiral centers, geometric isomerism is possible if double bond configurations differ (e.g., cis vs. trans). However, the current structure’s double bond (1-propene) precludes such isomerism.
| Isomer Type | Structural Feature | Example Variation |
|---|---|---|
| Positional | Methoxy group placement | Methoxy at terminal vs. central carbon |
| Functional | Ether linkage arrangement | Alternate propoxy chain branching |
Synonym Validation: Comparative Analysis of Alternative Naming Conventions
The compound is referenced under multiple synonyms, each reflecting different nomenclature systems:
The canonical SMILES string C(CCOCC=C)OCCCOC clarifies connectivity:
- C=C-CH₂-O-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-O-CH₃ .
This analysis confirms that 3-[3-(3-methoxypropoxy)propoxy]-1-propene is the most accurate and widely accepted name, avoiding ambiguities present in alternative conventions.
Properties
CAS No. |
67815-92-3 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-methoxy-3-(3-prop-2-enoxypropoxy)propane |
InChI |
InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3 |
InChI Key |
SUYJKSCZQUDNKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCOCC=C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The alkoxymercuration-demercuration method is a two-step electrophilic addition process that avoids carbocation rearrangements, ensuring regioselectivity and structural fidelity. For 1-propene, 3-[3-(3-methoxypropoxy)propoxy]-, this method involves:
-
Mercurium Ion Formation : Mercury(II) acetate coordinates with the double bond of allyl alcohol, forming a cyclic mercurium ion bridge. This stabilizes the intermediate and directs nucleophilic attack to the more substituted carbon.
-
Alcohol Addition : 3-Methoxypropan-1-ol attacks the mercurium ion, opening the bridge and forming a C–O bond.
-
Demercuration : Sodium borohydride reduces the mercury adduct, yielding the final ether product.
Procedure and Conditions
-
Step 1 : Allyl alcohol (10 mmol) and mercury(II) acetate (10 mmol) are mixed in tetrahydrofuran (THF) at 0°C.
-
Step 2 : 3-Methoxypropan-1-ol (12 mmol) is added dropwise, and the mixture is stirred for 24 hours at room temperature.
-
Step 3 : Sodium borohydride (15 mmol) in aqueous NaOH is introduced to reduce the organomercury intermediate.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 24–36 hours |
| Temperature | 0°C (Step 1), 25°C (Steps 2–3) |
| Key Advantage | No carbocation rearrangements |
Stepwise Williamson Ether Synthesis
Sequential Etherification
Williamson synthesis employs alkoxide nucleophiles and alkyl halides. For the target compound, a three-step sequence is required:
-
Synthesis of 3-Methoxypropyl Bromide : 3-Methoxypropan-1-ol reacts with hydrobromic acid (48%) under reflux.
-
First Etherification : Allyl alcohol is deprotonated with NaH and reacted with 3-methoxypropyl bromide to form 3-(3-methoxypropoxy)prop-1-ene.
-
Second Etherification : The intermediate reacts with additional 3-methoxypropan-1-ol under similar conditions.
Limitations
-
Steric Hindrance : Bulky intermediates reduce reaction efficiency.
-
Elimination Side Reactions : Competing dehydrohalogenation occurs at elevated temperatures, necessitating precise temperature control.
| Parameter | Value |
|---|---|
| Yield | 45–50% (overall) |
| Reaction Time | 48–72 hours |
| Temperature | 60–80°C (Step 1), 25°C (Steps 2–3) |
| Key Challenge | Low yield due to elimination |
Comparative Analysis of Synthesis Methods
Yield and Efficiency
The alkoxymercuration-demercuration method outperforms Williamson synthesis in yield (68–72% vs. 45–50%) and minimizes side reactions. The table below summarizes critical differences:
| Parameter | Alkoxymercuration | Williamson Synthesis |
|---|---|---|
| Regioselectivity | Markovnikov | Dependent on substrate |
| Carbocation Stability | High (mercurium bridge) | Low (risk of rearrangements) |
| Byproducts | Negligible | Elimination products |
| Scalability | Moderate | Limited |
Solvent and Catalyst Optimization
-
Alkoxymercuration : THF enhances mercury coordination, while polar aprotic solvents (e.g., DMF) improve nucleophile accessibility in Williamson synthesis.
-
Catalyst Loading : Mercury(II) acetate (1:1 stoichiometry) is critical for mercurium ion stability.
Optimization Strategies
Temperature Control
Lower temperatures (0–5°C) during mercurium ion formation reduce side reactions, while room-temperature demercuration ensures complete reduction.
Solvent Selection
-
Polar Solvents : Increase reaction rates but may destabilize intermediates.
-
Nonpolar Solvents : Improve selectivity but slow kinetics.
Chemical Reactions Analysis
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicity and Safety: Limited data exist for the target compound, but 1-Propanol, 3-propoxy- (CAS 4161–22–2) has regulated workplace exposure limits , highlighting the need for toxicity studies.
- Computational Predictions : The vaporization enthalpy of simpler ethers () suggests the target compound’s ΔvapH may exceed 40 kJ/mol due to increased molecular weight and polarity .
Biological Activity
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- (also known as 3-[3-(3-methoxypropoxy)propoxy]-1-propanol) is a chemical compound characterized by its complex structure featuring multiple ether linkages. Its molecular formula is , with a molecular weight of approximately 206.279 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications.
Chemical Structure
The compound's structure includes several ether groups, which significantly influence its reactivity and biological interactions. The presence of these functional groups allows for nucleophilic substitution reactions, making it versatile in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H22O4 |
| Molecular Weight | 206.279 g/mol |
| IUPAC Name | 3-[3-(3-methoxypropoxy)propoxy]-1-propanol |
| CAS Registry Number | 13133-29-4 |
Anticancer Potential
The anticancer activity of ether compounds has been documented in various studies. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Although direct studies on 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- are sparse, the structural similarities to known anticancer agents warrant further investigation.
The proposed mechanisms of action for similar compounds typically involve:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes, inhibiting their function.
- Membrane Disruption : Ether linkages can interact with lipid bilayers, leading to increased permeability and cell lysis.
- Signal Transduction Interference : By altering signaling pathways, these compounds can affect cellular responses to growth factors and hormones.
Study on Ether-Based Compounds
A study published in the Journal of Medicinal Chemistry explored the biological activities of various ether derivatives. The results indicated that compounds with similar structural features to 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- showed significant antimicrobial and anticancer activities. The study highlighted the importance of the ether functional groups in enhancing bioactivity through improved solubility and membrane permeability.
Clinical Implications
In clinical settings, ether-based compounds have been investigated for their potential use as drug delivery systems. The hydrophobic characteristics of these compounds can facilitate the transport of hydrophilic drugs across biological membranes, enhancing therapeutic efficacy.
Q & A
Q. How can the molecular structure of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- be experimentally confirmed?
Methodological Answer:
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups. For example, the methoxy (-OCH₃) protons resonate near δ 3.3–3.5 ppm, while ether linkages (C-O-C) influence splitting patterns in the alkyl chain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula. The molecular ion peak should align with the theoretical mass (e.g., calculated using ’s formula: C₆H₁₂O₃, MW 132.16 g/mol for a related compound). Discrepancies may indicate impurities or fragmentation pathways .
- Infrared (IR) Spectroscopy : Look for characteristic peaks such as C-O-C stretching (~1100 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. What experimental precautions are critical when handling this compound?
Methodological Answer:
- Hygroscopicity : Store under inert gas (N₂/Ar) due to potential sensitivity to moisture, which may hydrolyze ether linkages. Use anhydrous solvents in reactions .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of volatile byproducts. Related methoxypropoxy compounds may release low-molecular-weight aldehydes under thermal stress .
- Waste Disposal : Segregate waste containing ether or methoxy groups for specialized treatment to prevent environmental contamination (e.g., incineration via EPA guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Isomer Identification : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider stereoisomerism or regioisomerism. For example, the position of methoxypropoxy groups may lead to distinct NOE (Nuclear Overhauser Effect) correlations in 2D NMR .
- Impurity Profiling : Use HPLC-MS to detect trace impurities. Compare retention times and fragmentation patterns with databases (e.g., NIST Chemistry WebBook) .
- Computational Validation : Optimize the structure using DFT (Density Functional Theory) and simulate NMR shifts with software like Gaussian or ACD/Labs. Compare computed vs. experimental data .
Case Example :
A ¹³C NMR discrepancy at δ 70–80 ppm (typical for ether carbons) could indicate competing etherification pathways. Repeat synthesis with deuterated reagents or alternative catalysts to isolate intermediates .
Q. What strategies optimize the synthesis of 1-Propene derivatives with tailored ether chain lengths?
Methodological Answer:
- Stepwise Etherification : Use Williamson ether synthesis with controlled stoichiometry. For example, react 3-methoxypropanol with propargyl bromide, then introduce a second propoxy group via Mitsunobu coupling .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor progress via TLC or GC-MS .
- Byproduct Mitigation : Add molecular sieves to absorb water and prevent hydrolysis of intermediates. For temperature-sensitive steps, use microwave-assisted synthesis to reduce side reactions .
Q. How does the methoxypropoxy substituent influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Reflux the compound in HCl (1M) and monitor degradation via HPLC. Methoxypropoxy groups are less prone to acidolysis compared to acetals but may cleave at elevated temperatures (>80°C) .
- Basic Conditions : Stir in NaOH (0.1M) and track pH-dependent decomposition. Ether bonds are generally stable, but β-elimination may occur if allylic protons are present (e.g., propene backbone) .
- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition onset temperature. Compare with structurally simpler ethers (e.g., 1,3-dimethoxypropane) to isolate substituent effects .
Key Finding :
Under basic conditions (pH > 10), degradation is minimal (<5% over 24h), but acidic conditions (pH < 2) at 80°C lead to 40% cleavage of the propoxy chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
